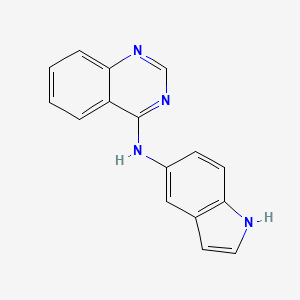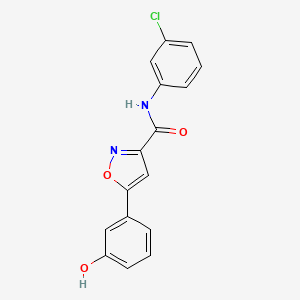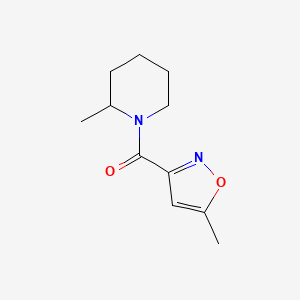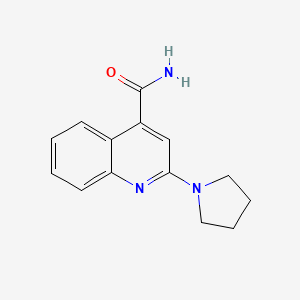
N-(1H-indol-5-yl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-5-yl)quinazolin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields, including medicinal chemistry, drug development, and biological research. This compound belongs to the class of quinazolin-4-amines and has a molecular formula of C17H13N3.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)quinazolin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. In bacterial cells, it has been found to inhibit the activity of DNA gyrase, an enzyme that is essential for DNA replication and cell division in bacteria. This leads to the inhibition of bacterial growth and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation and migration, and reduce the expression of various oncogenes. In bacterial cells, it has been found to inhibit bacterial growth and reduce the expression of various virulence factors. In biological research, it has been used as a fluorescent probe for the detection of proteins and nucleic acids.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1H-indol-5-yl)quinazolin-4-amine is its high yield and purity, which makes it suitable for use in various lab experiments. Additionally, it exhibits potent anticancer and antimicrobial activity, which makes it a promising candidate for drug development. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of N-(1H-indol-5-yl)quinazolin-4-amine. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential application in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential application in drug development.
Synthesis Methods
The synthesis of N-(1H-indol-5-yl)quinazolin-4-amine can be achieved through several methods. One of the most common methods involves the reaction of 2-(1H-indol-5-yl)phenylamine with 2-cyanophenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2-(1H-indol-5-yl)phenylamine with 2-chloroquinazoline in the presence of a base such as potassium carbonate. The yield of the reaction is usually high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
N-(1H-indol-5-yl)quinazolin-4-amine has been extensively studied for its potential application in medicinal chemistry and drug development. It has been shown to exhibit anticancer activity by inhibiting the growth of tumor cells through the induction of apoptosis. Additionally, it has been found to have antimicrobial activity against various bacterial strains. In biological research, this compound has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been studied for its potential application in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(1H-indol-5-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-2-4-15-13(3-1)16(19-10-18-15)20-12-5-6-14-11(9-12)7-8-17-14/h1-10,17H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSGLQWIWZCVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)

![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)


![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)


![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)

![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)
